[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13443078
Molecular Formula: C16H26N4O2
Molecular Weight: 306.40 g/mol
* For research use only. Not for human or veterinary use.
![[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester -](/images/structure/VC13443078.png)
Specification
Molecular Formula | C16H26N4O2 |
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Molecular Weight | 306.40 g/mol |
IUPAC Name | tert-butyl N-[[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl]carbamate |
Standard InChI | InChI=1S/C16H26N4O2/c1-12-14(18-8-7-17-12)20-9-5-13(6-10-20)11-19-15(21)22-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3,(H,19,21) |
Standard InChI Key | ODCZJDNTTMNTGI-UHFFFAOYSA-N |
SMILES | CC1=NC=CN=C1N2CCC(CC2)CNC(=O)OC(C)(C)C |
Canonical SMILES | CC1=NC=CN=C1N2CCC(CC2)CNC(=O)OC(C)(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features:
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Pyrazine ring: A six-membered aromatic heterocycle with two nitrogen atoms, substituted at the 3-position with a methyl group.
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Piperidine ring: A six-membered saturated heterocycle linked to the pyrazine via a methylene bridge.
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tert-Butyl carbamate group: A protecting group for the piperidine nitrogen, enhancing stability and solubility.
Molecular formula:
Molecular weight: 306.40 g/mol .
Key Molecular Descriptors
Synthesis and Optimization
General Synthetic Approach
The synthesis typically involves:
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Piperidine functionalization: Introduction of the pyrazine moiety via nucleophilic substitution or coupling reactions.
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Carbamate formation: Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Example Reaction Pathway:
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Step 1: React tert-butyl piperidin-4-ylcarbamate with 3-methylpyrazin-2-ylmethyl bromide in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
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Step 2: Purify via chromatography or crystallization.
Reaction Conditions and Yields
Yield | Reagents/Solvent | Temperature | Time | Source |
---|---|---|---|---|
91% | Methanesulfonyl chloride, pyridine | 20°C | 16 h | |
89% | Methanesulfonyl chloride, DCM | 20°C | 1 h | |
71% | DMSO, 2-bromo-4-trifluoromethylpyridine | 120°C | 17 h |
Chemical Reactivity and Stability
Hydrolysis and Deprotection
The tert-butyl carbamate group undergoes hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to yield the free amine:
Nucleophilic Substitution
The pyrazine nitrogen may participate in electrophilic substitution, though steric hindrance from the methyl group limits reactivity .
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